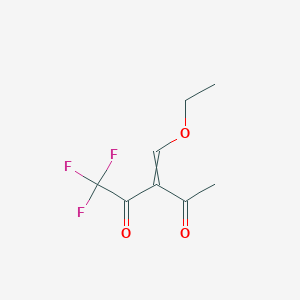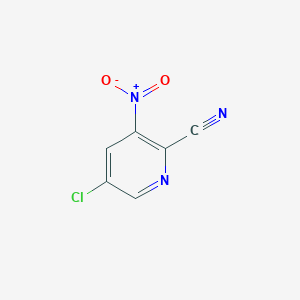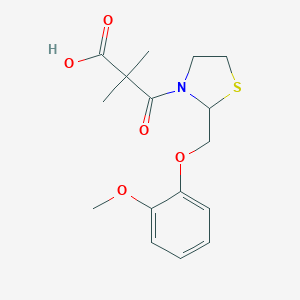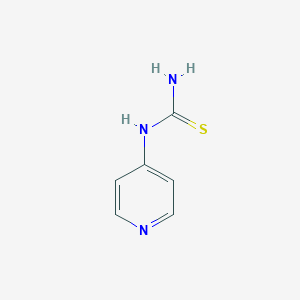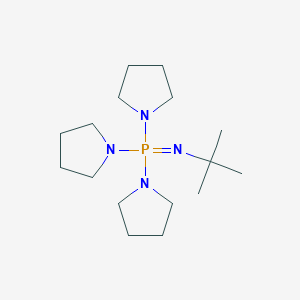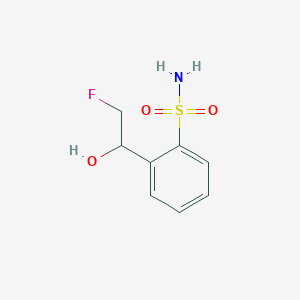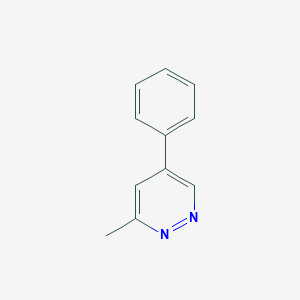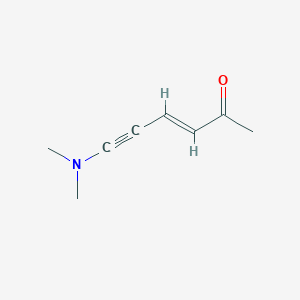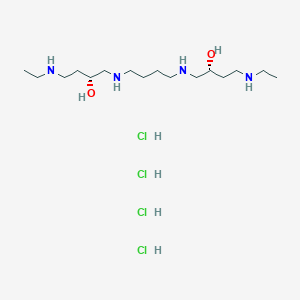
3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*)) is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as TAD and is known for its ability to interact with biological systems in a unique and specific manner. In
作用機序
TAD interacts with biological systems through the formation of hydrogen bonds and electrostatic interactions. TAD has a unique shape that allows it to fit into specific binding pockets on proteins, resulting in the modulation of protein activity. TAD has also been shown to stabilize protein-protein interactions, leading to the formation of protein complexes.
生化学的および生理学的効果
TAD has been shown to have various biochemical and physiological effects, including the modulation of enzyme activity, the regulation of protein-protein interactions, and the inhibition of protein aggregation. TAD has also been shown to affect the structure and function of membrane proteins, leading to changes in cellular signaling pathways.
実験室実験の利点と制限
One of the main advantages of using TAD in lab experiments is its specificity for certain proteins and binding pockets. This allows for the precise modulation of protein activity and the study of specific biological processes. However, one limitation of TAD is its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the use of TAD in scientific research. One area of interest is the development of TAD-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, TAD can be used in the study of protein misfolding and aggregation, which are associated with various neurodegenerative diseases. Finally, the development of new TAD derivatives with improved specificity and binding affinity could lead to further advancements in the field of molecular biology.
In conclusion, 3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*)) is a synthetic compound that has potential applications in various scientific research fields. Its specificity for certain proteins and binding pockets makes it a useful tool for the study of protein-protein interactions and the modulation of protein activity. While there are limitations to its use in lab experiments, the future directions for TAD research are promising and could lead to the development of new drugs and treatments for various diseases.
合成法
TAD can be synthesized through a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 1,2-diaminoethane with 1,8-dibromooctane to form the intermediate compound, 3,8-diazaoctane-1,8-diamine. This intermediate is then reacted with 1,3-dibromopropane to form the compound, 3,8,13-triazaeicosane-1,20-diamine. Finally, the addition of hydrochloric acid to this compound results in the formation of TAD.
科学的研究の応用
TAD has been used in various scientific research applications, including drug discovery, protein engineering, and molecular biology. TAD has been shown to interact with proteins in a specific manner, making it a useful tool for the study of protein-protein interactions. Additionally, TAD has been used to study the structure and function of enzymes, as well as the mechanisms of various biological processes.
特性
CAS番号 |
177798-02-6 |
|---|---|
製品名 |
3,8,13,18-Tetrazaeicosane-6,15-diol, tetrahydrochloride, (R-(R*,R*))- |
分子式 |
C16H42Cl4N4O2 |
分子量 |
464.3 g/mol |
IUPAC名 |
(2R)-4-(ethylamino)-1-[4-[[(2R)-4-(ethylamino)-2-hydroxybutyl]amino]butylamino]butan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C16H38N4O2.4ClH/c1-3-17-11-7-15(21)13-19-9-5-6-10-20-14-16(22)8-12-18-4-2;;;;/h15-22H,3-14H2,1-2H3;4*1H/t15-,16-;;;;/m1..../s1 |
InChIキー |
SCDBHUCANIJZED-WOLYCILSSA-N |
異性体SMILES |
CC[NH2+]CC[C@H](C[NH2+]CCCC[NH2+]C[C@@H](CC[NH2+]CC)O)O.[Cl-].[Cl-].[Cl-].[Cl-] |
SMILES |
CCNCCC(CNCCCCNCC(CCNCC)O)O.Cl.Cl.Cl.Cl |
正規SMILES |
CC[NH2+]CCC(C[NH2+]CCCC[NH2+]CC(CC[NH2+]CC)O)O.[Cl-].[Cl-].[Cl-].[Cl-] |
その他のCAS番号 |
177798-02-6 |
同義語 |
(2R)-4-ethylamino-1-[4-[[(2R)-4-ethylamino-2-hydroxy-butyl]amino]butyl amino]butan-2-ol tetrahydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



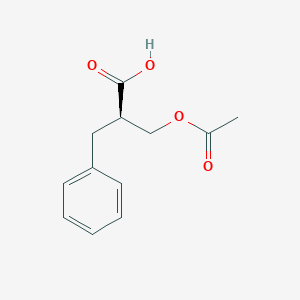
![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)
![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)
